molecular formula C28H36O4 B5231627 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane

2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane

Cat. No. B5231627
M. Wt: 436.6 g/mol
InChI Key: HOMRBRODDWMJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane, commonly known as CHDPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHDPD is a cyclic ether derivative that has two cyclohexylphenoxy groups attached to a dioxane ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Target of Action

It is known that this compound is a crucial solvent in organic synthesis . Solvents typically interact with a wide range of molecular targets, facilitating reactions by dissolving reactants and providing a medium for them to interact.

Mode of Action

The mode of action of 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane primarily involves its role as a solvent. As a solvent, it can dissolve many organic compounds and is used in catalytic reactions, synthetic chemistry, and materials science . Its specific interactions with its targets would depend on the particular reaction or process it is being used for.

properties

IUPAC Name

2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O4/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)31-27-28(30-20-19-29-27)32-26-17-13-24(14-18-26)22-9-5-2-6-10-22/h11-18,21-22,27-28H,1-10,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMRBRODDWMJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3C(OCCO3)OC4=CC=C(C=C4)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.